Disulfonic Acid Distributions: 2-Sulfonic vs. 1-Sulfonic Acid
When naphthalene‑2‑sulfonic acid is further sulfonated in 98.5% H₂SO₄ at 25.0 °C, the disulfonic acid product distribution is dominated by the 1,6‑isomer (74%), with minor amounts of 1,7‑ (18%), 1,3‑ (4%), and 2,6‑+2,7‑ (4%) isomers. In contrast, under identical conditions, naphthalene‑1‑sulfonic acid yields 58% 1,5‑, 32% 1,6‑, and 10% 1,7‑disulfonic acids — and no detectable 1,3‑ or 2,6/2,7‑isomers [1]. This 74% vs. 32% selectivity for the 1,6‑disulfonic acid is a critical determinant for synthetic routes targeting 1,3,6‑naphthalenetrisulfonic acid, because further sulfonation of the 2‑sulfonic‑acid‑derived disulfonic mixture (in 105.2% H₂SO₄ at 25 °C) gives 78% 1,3,6‑trisulfonic acid [1].
| Evidence Dimension | Disulfonic acid product distribution upon secondary sulfonation |
|---|---|
| Target Compound Data | 74% 1,6‑; 18% 1,7‑; 4% 1,3‑; 4% 2,6‑+2,7‑disulfonic acids (2‑sulfonic acid starting material) |
| Comparator Or Baseline | Naphthalene‑1‑sulfonic acid: 58% 1,5‑; 32% 1,6‑; 10% 1,7‑disulfonic acids |
| Quantified Difference | 1,6‑isomer selectivity: 74% (2‑NSA) vs. 32% (1‑NSA), a 2.3‑fold difference; exclusive formation of 1,3‑ and 2,6/2,7‑isomers only from the 2‑sulfonic acid |
| Conditions | 98.5% H₂SO₄, 25.0 °C; further trisulfonation in 105.2% H₂SO₄ at 25.0 °C |
Why This Matters
The downstream product distribution directly governs the economic yield of high‑value trisulfonic acid intermediates; selecting the 2‑sulfonic acid over the 1‑isomer is mandatory for synthetic pathways requiring the 1,3,6‑trisulfonic acid scaffold.
- [1] Scilit / Recueil des Travaux Chimiques des Pays‑Bas. “On the positional reactivity order in the sulfuric acid sulfonation of the two naphthalenesulfonic acids.” Accessed 2026‑04‑26. View Source
